Studies have explored the potential of Quinoline-2-carboxamide derivatives as antimicrobial agents. Several studies have shown their effectiveness against various mycobacterial species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. One such study [] identified N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide as exhibiting higher antimycobacterial activity compared to standard drugs like isoniazid and pyrazinamide.
Research suggests Quinoline-2-carboxamide derivatives may possess anti-cancer properties. Studies have reported promising results against various cancer cell lines, including breast, lung, and central nervous system (CNS) tumors. For instance, a study [] designed and synthesized a Quinoline-2-carboxamide derivative (compound 37) that displayed potent anti-cancer activity against these mentioned cancer types.
Beyond the aforementioned areas, Quinoline-2-carboxamide derivatives are being investigated for their potential applications in:
Quinoline-2-carboxamide is a chemical compound characterized by the presence of a quinoline ring substituted with a carboxamide group. Its molecular formula is , and it is derived from quinoline, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The carboxamide functional group (-C(=O)NH_2) contributes to its chemical reactivity and biological properties.
Quinoline-2-carboxamide and its derivatives have garnered attention due to their potential applications in medicinal chemistry, particularly as pharmacologically active compounds. They exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Currently, there's no documented research on the specific mechanism of action of quinoline-2-carboxamide itself in biological systems.
However, studies have explored quinoline-2-carboxamide derivatives as potential anti-cancer agents. These derivatives may target specific enzymes or receptors in cancer cells, but the exact mechanisms require further investigation [].
Quinoline-2-carboxamide and its derivatives have shown promising biological activities:
The synthesis of quinoline-2-carboxamide typically involves several approaches:
Quinoline-2-carboxamide has several applications:
Interaction studies focus on how quinoline-2-carboxamide interacts with biological targets:
Several compounds share structural similarities with quinoline-2-carboxamide, each exhibiting unique properties:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Quinoline | Base structure | Antimicrobial |
8-Hydroxyquinoline | Hydroxy derivative | Antioxidant |
4-Aminoquinoline | Amino derivative | Antimalarial |
6-Methoxyquinolone | Methoxy derivative | Anticancer |
Thieno[2,3-b]quinoline-2-carboxamide | Thienopyridine derivative | Antiproliferative |
Quinoline-2-carboxamide stands out due to its specific carboxamide functionality, which enhances its solubility and biological activity compared to other quinolone derivatives. Its ability to inhibit carbonic anhydrases distinguishes it from simpler analogs like quinoline or 4-aminoquinoline.
The discovery of quinoline-2-carboxamide is rooted in the broader exploration of quinoline derivatives, which began with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar in 1834. Early synthetic efforts focused on modifying the quinoline core to enhance biological activity. The introduction of carboxamide functionalities emerged as a strategic approach to improve solubility and target specificity.
A pivotal advancement occurred in the mid-20th century with the development of the Gould-Jacobs reaction, which enabled the synthesis of quinoline-3-carboxylic acid derivatives. Building on this, researchers adapted methods like nucleophilic aromatic substitution and coupling reactions to introduce carboxamide groups at the 2-position. For example, the reaction of quinoline-2-carbonyl chloride with amines under basic conditions became a standard route to access diverse carboxamide analogs.
The compound’s significance grew with its identification as a key intermediate in antimalarial drug discovery. In 2021, quinazolinone-2-carboxamide derivatives were reported to exhibit 95-fold enhanced potency against Plasmodium falciparum compared to early hits, underscoring their therapeutic potential.
Quinoline-2-carboxamide belongs to the quinoline carboxylic acid derivatives, distinguished by a carboxamide (-CONH$$_2$$) group at the 2-position of the bicyclic system. Its structure contrasts with other quinoline subtypes:
The 2-carboxamide substitution imparts unique electronic and steric properties. The amide group engages in hydrogen bonding, enhancing interactions with biological targets like carbonic anhydrases and NMDA receptors. Additionally, the planar quinoline ring facilitates π-π stacking, critical for binding aromatic residues in enzymes.
Quinoline-2-carboxamide represents a significant heterocyclic compound characterized by a quinoline core structure with a carboxamide functional group at the 2-position [1]. The compound follows the IUPAC nomenclature system, which provides a standardized method for naming chemical compounds based on their structural features and functional groups [2]. The systematic IUPAC name "quinoline-2-carboxamide" indicates the presence of a carboxamide group (-CONH₂) attached to the second carbon position of the quinoline ring system [1].
The molecular formula of quinoline-2-carboxamide is C₁₀H₈N₂O, with a molecular weight of 172.187 g/mol [2]. This formula represents the exact atomic composition of the compound, consisting of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom [1]. The structural representation can be expressed through various chemical identifiers, including the SMILES notation (C1=CC=C2C(=C1)C=CC(=N2)C(=O)N) and the InChI string (InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13)) [1] [2].
Property | Value |
---|---|
IUPAC Name | quinoline-2-carboxamide |
Molecular Formula | C₁₀H₈N₂O |
Molecular Weight | 172.187 g/mol |
CAS Number | 5382-42-3 |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)N |
InChI | InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) |
InChIKey | ZEXKKIXCRDTKBF-UHFFFAOYSA-N |
Regarding isomeric forms, quinoline-2-carboxamide can exist in different structural arrangements depending on the position of the carboxamide group on the quinoline ring . While the 2-position isomer is the most commonly studied, other positional isomers include quinoline-3-carboxamide, quinoline-4-carboxamide, and quinoline-8-carboxamide, each exhibiting distinct chemical and physical properties . These positional isomers differ in their spatial arrangement of atoms, leading to variations in their reactivity, hydrogen bonding capabilities, and crystalline structures [10].
Quinoline-2-carboxamide exhibits an important chemical phenomenon known as tautomerism, specifically the lactam-lactim equilibrium [5] [6]. This equilibrium involves the interconversion between two structural forms: the lactam (amide) form, characterized by C=O and N-H groups, and the lactim (imidic acid) form, featuring C-OH and C=N groups [7]. This tautomeric equilibrium significantly influences the compound's physical properties, reactivity patterns, and biological interactions [5].
In solution, the lactam-lactim equilibrium of quinoline-2-carboxamide is generally shifted toward the lactam tautomer, which is typically more stable by approximately 1 kcal/mol [7]. This preference for the lactam form has been attributed to the larger dipole moment of this tautomer, which enhances its stability in polar solvents [7]. However, the equilibrium can be influenced by various factors, including solvent polarity, temperature, and the presence of specific substituents on the quinoline ring [5] [7].
Tautomeric Form | Structure Description | Relative Stability | Key Bond Lengths |
---|---|---|---|
Lactam (Amide) | C=O and N-H groups (keto form) | More stable in solution | C=O: ~1.23 Å, C-N: ~1.32 Å |
Lactim (Imidic Acid) | C-OH and C=N groups (enol form) | Less stable in solution, but can be favored in specific conditions | C-OH: ~1.35 Å, C=N: ~1.28 Å |
Spectroscopic studies, particularly using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have provided valuable insights into the lactam-lactim equilibrium of quinoline-2-carboxamide [7] [9]. In IR spectroscopy, the lactam form typically exhibits characteristic carbonyl stretching vibrations around 1685 cm⁻¹, while the lactim form shows distinctive O-H and C=N stretching bands [7] [17]. Temperature-dependent two-dimensional IR spectroscopy has revealed that increasing temperature tends to shift the equilibrium toward the lactim tautomer, indicating an endothermic nature of the lactam-to-lactim conversion [7].
The tautomeric equilibrium can be significantly influenced by structural modifications [7] [9]. For instance, N-substitution on the amide nitrogen effectively prevents lactam-lactim tautomerism by blocking the proton transfer pathway [9]. Similarly, the introduction of electron-withdrawing groups on the quinoline ring can stabilize the lactim form by affecting the electronic distribution within the molecule [7] [9].
Crystallographic studies of quinoline-2-carboxamide have provided detailed insights into its three-dimensional structure and packing arrangements in the solid state [5] [10]. X-ray diffraction analyses reveal that quinoline-2-carboxamide typically crystallizes in a monoclinic crystal system, commonly adopting the space group P21/c [10] [12]. The unit cell parameters generally fall within specific ranges: a ≈ 6.5-9.7 Å, b ≈ 5.9-17.0 Å, c ≈ 12.7-27.5 Å, with angles α = γ = 90° and β ≈ 90-102° [10] [15].
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c (typical) |
Unit Cell Parameters (a, b, c) | a ≈ 6.5-9.7 Å, b ≈ 5.9-17.0 Å, c ≈ 12.7-27.5 Å |
Unit Cell Angles (α, β, γ) | α = γ = 90°, β ≈ 90-102° |
Z Value (molecules per unit cell) | 4 (typical) |
Molecular Conformation | Nearly planar structure (non-hydrogen atoms planar within 0.03 Å) |
Intermolecular Interactions | π-π stacking between aromatic rings (3.7-3.9 Å), hydrogen bonding |
In the solid state, quinoline-2-carboxamide molecules adopt a nearly planar conformation, with non-hydrogen atoms typically lying within a plane with maximum deviations of approximately 0.03 Å [5] [6]. This planarity is crucial for the compound's ability to form extended networks through intermolecular interactions [6]. The carbonyl group of the carboxamide moiety generally adopts a Z conformation relative to the quinoline nitrogen atom, while maintaining an E conformation with respect to the amide nitrogen [6].
Crystal packing analyses have revealed that quinoline-2-carboxamide molecules organize into specific supramolecular architectures in the solid state [10] [15]. These arrangements are primarily stabilized by intermolecular hydrogen bonding networks and π-π stacking interactions between the aromatic quinoline rings [10] [15]. The π-π stacking typically occurs with intercentroid distances ranging from 3.7 to 3.9 Å, contributing significantly to the overall crystal stability [6] [10].
Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed in quinoline-2-carboxamide derivatives [10] [12]. Different polymorphs can exhibit variations in their unit cell parameters, molecular conformations, and intermolecular interaction patterns [10]. These polymorphic differences can significantly influence the compound's physical properties, including solubility, melting point, and stability [12] [15].
Intramolecular hydrogen bonding represents a critical structural feature of quinoline-2-carboxamide, significantly influencing its conformational preferences and chemical reactivity [11] [18]. The most prominent intramolecular hydrogen bond in quinoline-2-carboxamide occurs between the amide N-H group and the quinoline nitrogen atom, forming a five-membered ring structure [11] [18]. This N-H···N hydrogen bond typically exhibits bond distances ranging from 2.6 to 2.7 Å and bond angles of approximately 110-115°, classifying it as a weak to moderate strength interaction [11] [18].
Hydrogen Bond Type | Bond Distance (Å) | Bond Angle (°) | Strength |
---|---|---|---|
Intramolecular N-H···N | 2.6-2.7 | 110-115 | Weak to moderate |
Intermolecular N-H···O | 2.8-3.0 | 160-175 | Moderate |
Intermolecular O-H···O (in hydrates) | 2.7-2.9 | 165-175 | Moderate to strong |
Intramolecular N-H···O (in N-oxides) | 2.5-2.7 | 120-130 | Strong |
Spectroscopic studies, particularly using nuclear magnetic resonance (NMR) spectroscopy, have provided valuable insights into the nature and strength of these intramolecular hydrogen bonds [9] [11]. The chemical shift values of the amide proton in quinoline-2-carboxamide typically range from 8.1 to 8.4 ppm, indicating the presence of weak intramolecular hydrogen bonding [9] [11]. In contrast, N-oxide derivatives of quinoline-2-carboxamide exhibit significantly downfield-shifted amide proton signals (10.78-11.38 ppm), suggesting the formation of stronger intramolecular hydrogen bonds between the amide N-H group and the N-oxide oxygen [9] [11].
The intramolecular hydrogen bonding patterns in quinoline-2-carboxamide can be significantly modified by structural variations [9] [11]. For instance, N-substituted derivatives may exhibit altered hydrogen bonding capabilities depending on the nature of the substituent [9]. Similarly, the introduction of additional hydrogen bond acceptor or donor groups can lead to the formation of alternative intramolecular hydrogen bonding networks [11] [18].
In the solid state, these intramolecular hydrogen bonds coexist with intermolecular interactions, collectively determining the three-dimensional arrangement of molecules in the crystal lattice [10] [11]. While intramolecular hydrogen bonds primarily influence the conformational preferences of individual molecules, intermolecular hydrogen bonds, particularly those involving the carbonyl oxygen and amide nitrogen, play crucial roles in crystal packing and the formation of supramolecular assemblies [10] [11].